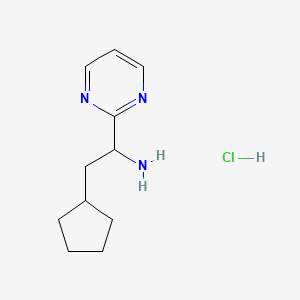
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” consists of a cyclopentyl group (a five-membered ring), a pyrimidin-2-yl group (a six-membered ring containing two nitrogen atoms), and an ethan-1-amine group (a two-carbon chain with an amine group at one end) .Physical And Chemical Properties Analysis
The molecular weight of “2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” is 227.73 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
- A study described the synthesis of various ethan-1-amines, including those with pyrimidinyl substituents, using a cyclization method. These novel compounds were structurally elucidated using NMR techniques (Svete, Šenica, Petek, & Grošelj, 2015).
Chemical Synthesis and Antibacterial Activity
- Another research focused on the acid-catalyzed synthesis of pyrimidin-2-amine derivatives, leading to the formation of pyrimidine compounds with moderate to good yields. These compounds were also evaluated for their antibacterial activity (Gazizov et al., 2015).
Antimicrobial Properties
- A synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines was conducted to study their antimicrobial properties. Some synthesized compounds exhibited significant antimicrobial activities (Sirakanyan et al., 2021).
Synthesis and Biological Evaluation
- Research into pyrimidine derivatives for anti-inflammatory and analgesic activities was conducted, with several derivatives synthesized and screened for these properties (Sondhi et al., 2009).
Inhibition of 15-Lipoxygenase
- Derivatives of ethane-1,2-diylbis(pyrimidine) were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing promising results (Asghari et al., 2016).
Insecticidal and Antibacterial Potential
- Synthesis of pyrimidine-linked pyrazole heterocyclics was conducted to evaluate their insecticidal and antibacterial potential, showing notable activity in both fields (Deohate & Palaspagar, 2020).
Anti-tubercular Agents
- Novel 4,6-diarylpyrimidines and dihydro-1H-pyrazoles were synthesized and showed significant anti-tubercular activity in vitro against Mycobacterium tuberculosis (Pathak et al., 2014).
Anticancer Drug Candidates
- A series of thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as potent and selective inhibitors for cancer treatment, showing significant tumor growth inhibition in mouse models (Tadesse et al., 2017).
Antimicrobial and Anticancer Activities
- New N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles were synthesized, showing pronounced antimicrobial and anticancer activities (El-Sawy et al., 2013).
Corrosion Inhibition
- Pyrimidinic Schiff bases were evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating effective corrosion protection (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
RIPK1 Inhibitors in Tumor Metastasis
- A new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors was identified, showing potent activity in a tumor metastasis model (Li et al., 2018).
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11;/h3,6-7,9-10H,1-2,4-5,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPMYCEDGQJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
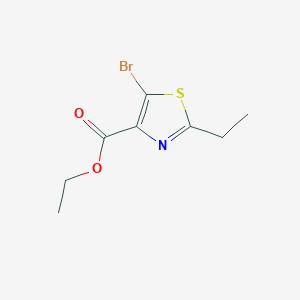
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
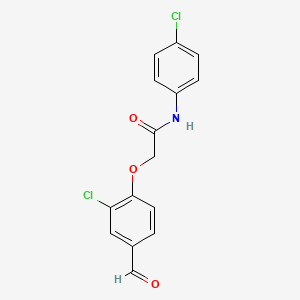
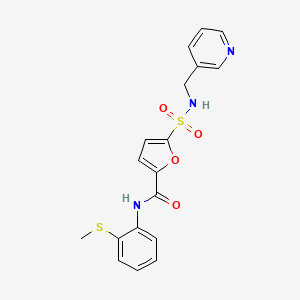
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

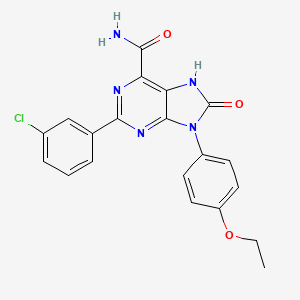
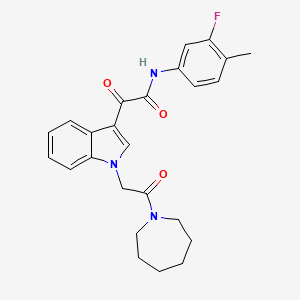
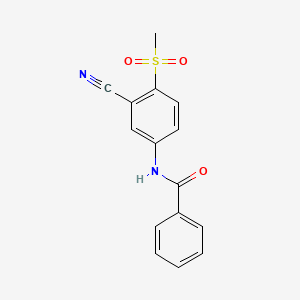
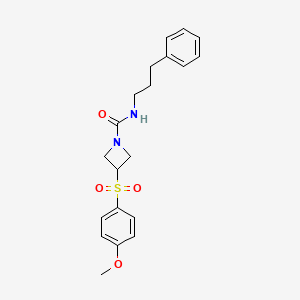

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)